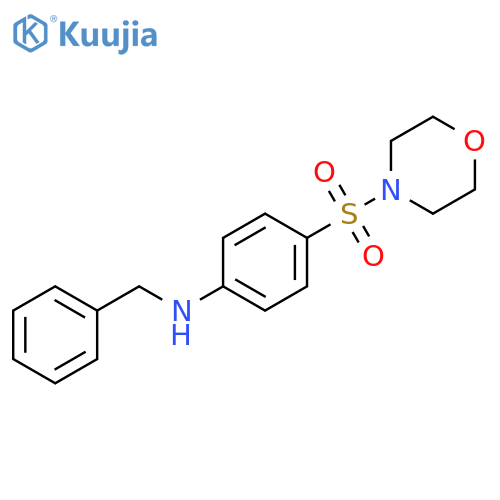

Cas no 648408-19-9 (N-benzyl-4-(morpholine-4-sulfonyl)aniline)

648408-19-9 structure

商品名:N-benzyl-4-(morpholine-4-sulfonyl)aniline

CAS番号:648408-19-9

MF:C17H20N2O3S

メガワット:332.417303085327

CID:5233641

N-benzyl-4-(morpholine-4-sulfonyl)aniline 化学的及び物理的性質

名前と識別子

-

- N-benzyl-4-(morpholine-4-sulfonyl)aniline

-

- インチ: 1S/C17H20N2O3S/c20-23(21,19-10-12-22-13-11-19)17-8-6-16(7-9-17)18-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2

- InChIKey: ZZILDAUKNFCVGJ-UHFFFAOYSA-N

- ほほえんだ: C1(CNC2=CC=C(S(N3CCOCC3)(=O)=O)C=C2)=CC=CC=C1

N-benzyl-4-(morpholine-4-sulfonyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626525-250mg |

N-benzyl-4-(morpholinosulfonyl)aniline |

648408-19-9 | 98% | 250mg |

¥1685.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626525-100mg |

N-benzyl-4-(morpholinosulfonyl)aniline |

648408-19-9 | 98% | 100mg |

¥1110.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626525-1g |

N-benzyl-4-(morpholinosulfonyl)aniline |

648408-19-9 | 98% | 1g |

¥3694.00 | 2024-05-05 |

N-benzyl-4-(morpholine-4-sulfonyl)aniline 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

648408-19-9 (N-benzyl-4-(morpholine-4-sulfonyl)aniline) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量